Mesembrinol

Pharmacokinetics Permeability Bioavailability

Mesembrinol (CAS 23544-42-5) is a discrete Sceletium alkaloid that attenuates AMPA-mediated hippocampal transmission—a mechanism not shared by mesembrine or mesembrenone. Because S. tortuosum chemotypes vary profoundly (mesembrenol can exceed 95% of total alkaloids in certain populations), crude extracts cannot guarantee reproducible target engagement. Procurement of the isolated compound eliminates this variability, enabling mechanism-specific electrophysiology, anxiolytic, and antiseizure studies. It also serves as an essential HPLC/LC-MS/MS reference standard for botanical identity verification and GMP compliance.

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
CAS No. 23544-42-5
Cat. No. B1204347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesembrinol
CAS23544-42-5
Molecular FormulaC17H25NO3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCN1CCC2(C1CC(CC2)O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H25NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,13,16,19H,6-9,11H2,1-3H3/t13-,16+,17+/m1/s1
InChIKeyKPMLOZVRLWHOBN-COXVUDFISA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesembrinol (CAS 23544-42-5) Identity, Chemical Class, and Procurement Baseline


Mesembrinol, systematically named (-)-Mesembranol (CAS 23544-42-5), is a phenylpyrrolidine alkaloid constituent of the South African succulent Sceletium tortuosum (kanna) . Characterized by a 3a-(3,4-dimethoxyphenyl)-1-methyl-octahydro-1H-indol-6-ol scaffold, it possesses a molecular formula of C17H25NO3 and a predicted very strong basicity [1]. As a member of the mesembrine-type alkaloid class, it is structurally and pharmacologically distinct from the class's major active constituents, mesembrine and mesembrenone, warranting specific procurement considerations for targeted research applications [2].

Why Generic 'Sceletium Alkaloid' Substitution Fails for Mesembrinol (CAS 23544-42-5)


The Sceletium genus exhibits profound chemotypic variation, with some species and populations entirely devoid of mesembrine-type alkaloids [1]. In S. tortuosum, where these alkaloids are present, the relative composition is not fixed; five distinct chemotypes have been identified, one of which can contain mesembrenol as the dominant alkaloid at levels up to 95.55% [2]. Consequently, the pharmacological profile of a crude extract is a function of its specific alkaloid cocktail, and the individual alkaloids themselves display divergent target engagement [3]. Procurement of the isolated compound Mesembrinol is therefore essential to achieve a defined, reproducible, and mechanism-specific outcome, rather than relying on the variable and undefined activity of a generic extract.

Mesembrinol (CAS 23544-42-5) Quantitative Differentiation Evidence Guide


Permeability Profile: Mesembrinol vs. Mesembrenone and Mesembrenol

In an in vitro permeability study across porcine intestinal mucosa, the permeability of Mesembrinol (mesembranol) was found to be similar to that of the highly permeable reference compound caffeine. In contrast, the related alkaloids mesembrenol and mesembrenone exhibited permeabilities that were lower than that of caffeine, though still significantly higher than the poorly permeable control atenolol [1].

Pharmacokinetics Permeability Bioavailability

Neuroinhibitory Electrophysiology: Mesembrinol vs. Mesembrine

In rat hippocampal slice preparations, a direct comparison of the four major alkaloids revealed a functional divergence. Only the hydroxyl-bearing alkaloids, Mesembrinol and mesembrenol, attenuated AMPA-mediated transmission during theta burst stimulation. The carbonyl-containing alkaloids, mesembrine and mesembrenone, lacked this effect [1]. Quantitatively, Mesembrinol reduced population spike amplitudes at concentrations of 17.16 and 34.32 nM .

Electrophysiology Neuroinhibition Hippocampus

Anxiolytic-Like Behavioral Activity in Zebrafish Model

In a zebrafish larval light-dark transition assay, a direct comparison of the four principal Sceletium alkaloids was performed. While all four compounds decreased anxiety-related behavior, Mesembrinol (mesembranol) and mesembrenone demonstrated a greater anxiolytic-like effect than the other alkaloids in the study [1].

Anxiolytic Behavioral Pharmacology Zebrafish

Chemotaxonomic Marker for Species Authentication and Quality Control

In a chemotaxonomic survey of Sceletium species, Mesembrinol (mesembranol) was detected in S. tortuosum and S. expansum but was present at low concentrations or absent in other species like S. strictum and completely absent from the 'emarcidum' type specimens [1]. This species-specific distribution contrasts with the more ubiquitous presence of mesembrine and mesembrenone. Furthermore, within S. tortuosum, distinct chemotypes exist where mesembrenol can dominate (up to 95.55% of the alkaloid fraction), while mesembranol levels are more consistent and lower, making it a critical marker for profiling complex samples [2].

Quality Control Chemotaxonomy Analytical Chemistry

Mesembrinol (CAS 23544-42-5) High-Value Research and Industrial Application Scenarios


Analytical Reference Standard for Sceletium Species Authentication and Quality Control

The discrete chemotaxonomic distribution of Mesembrinol is a powerful tool for verifying botanical identity and monitoring product consistency. As a reference standard, Mesembrinol is essential for developing and validating robust HPLC-UV or LC-MS/MS methods capable of distinguishing genuine S. tortuosum material from other Sceletium species or chemotypes that may lack this marker [1]. Its inclusion in analytical protocols ensures that a product's phytochemical profile aligns with expected specifications, directly supporting regulatory compliance and Good Manufacturing Practices (GMP) for botanical extracts [2].

Neuropharmacology Research on AMPA Receptor-Mediated Synaptic Transmission

Mesembrinol's unique ability to attenuate AMPA-mediated transmission in the hippocampus, a property not shared by the class's major alkaloids mesembrine and mesembrenone, positions it as a highly specific tool compound for electrophysiology and neuropharmacology research [1]. Studies investigating synaptic plasticity, excitotoxicity, or the development of novel antiseizure therapeutics can leverage Mesembrinol to probe AMPA receptor function in a manner that is distinct from direct receptor antagonists [2].

In Vivo and In Vitro Modeling of Anxiolytic Mechanisms

Based on evidence from a zebrafish behavioral model, where Mesembrinol demonstrated a superior anxiolytic-like effect compared to mesembrine, this compound is a prime candidate for further in vivo studies aimed at dissecting the neural circuits and molecular targets underlying anxiety [1]. For researchers seeking to move beyond non-selective serotonin reuptake inhibition, Mesembrinol offers a defined molecular entity to investigate alternative or synergistic pathways that may contribute to the mood-modulating effects observed with complex Sceletium extracts.

Quote Request

Request a Quote for Mesembrinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.